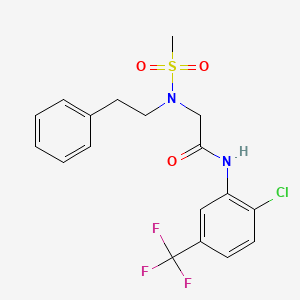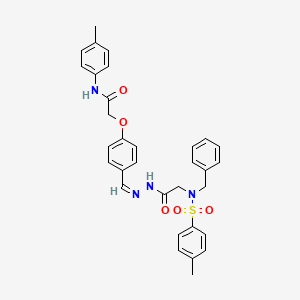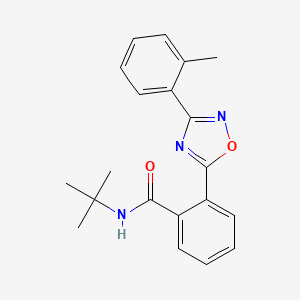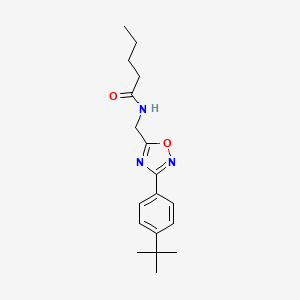
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research for its pharmacological properties.
Mecanismo De Acción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of opioids such as morphine and heroin. This compound has also been shown to have inverse agonist properties, meaning that it can reduce the basal activity of the mu opioid receptor. This may be important in the treatment of opioid addiction, as chronic opioid use can lead to increased receptor activity and tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on opioid receptors, this compound has been shown to inhibit the release of dopamine in the brain, which may be important in the treatment of drug addiction. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of opioids on this receptor specifically, without interference from other opioid receptors. However, this compound has some limitations, including its relatively short half-life and the fact that it can only be used in vitro.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is the development of more potent and selective mu opioid receptor antagonists. Another area of interest is the use of this compound in the treatment of opioid addiction and other conditions. Finally, there is potential for the development of this compound derivatives with improved pharmacological properties.
Métodos De Síntesis
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenol with thionyl chloride to produce 2-chloro-5-trifluoromethylphenyl chloride. This intermediate is then reacted with N-phenethylmethylamine to give N-phenethylmethyl-2-chloro-5-trifluoromethylphenylcarbamate. The final step involves the reaction of this intermediate with sodium sulfite to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. This compound is a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward. This compound has been shown to block the effects of opioids, including morphine and heroin, and can be used as a research tool to study the mechanisms of opioid addiction.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-28(26,27)24(10-9-13-5-3-2-4-6-13)12-17(25)23-16-11-14(18(20,21)22)7-8-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYSPYREURVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)


![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)


![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
